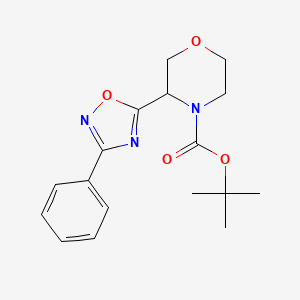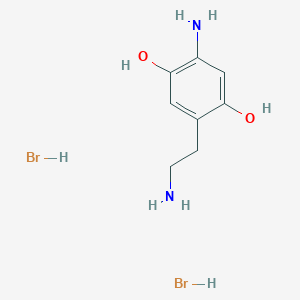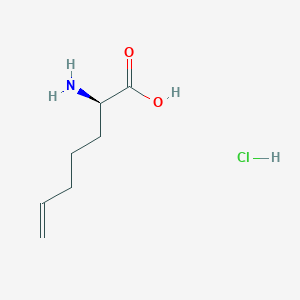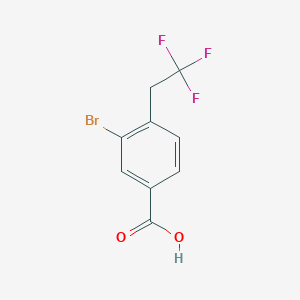
tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, also known as TBPMC, is a chemical compound used in a variety of scientific research applications. TBPMC is a type of organic compound, specifically an oxadiazole, and is composed of a tert-butyl group, a phenyl group, an oxadiazole group, and a morpholine group. TBPMC is a versatile compound that has been used in a variety of ways, including as a catalyst, a ligand, and a reagent. Its structure and properties make it a useful tool for scientists and researchers.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has a variety of uses in scientific research. It has been used as a catalyst in organic synthesis reactions, a ligand in coordination chemistry, and a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. This compound has also been used in the synthesis of polymers and other materials with improved properties. Additionally, this compound has been used in the synthesis of a variety of compounds for use in drug discovery and development.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is not completely understood. It is believed that the tert-butyl group is responsible for the catalytic activity of this compound. The tert-butyl group is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the reaction. Additionally, the phenyl group is believed to act as an electron-donating group, which increases the reactivity of the molecule and facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effect on enzymes and other proteins in the body. It is also believed that this compound may have some effect on the metabolism of certain compounds. Additionally, this compound may have some effect on the transport of certain compounds across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that this compound is a versatile compound that can be used in a variety of reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. A limitation of this compound is that it can be toxic and should be handled with caution. Additionally, this compound can react with other compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate. One potential direction is to explore the use of this compound in drug discovery and development. Additionally, this compound could be used in the synthesis of new materials with improved properties. Additionally, this compound could be used in the synthesis of new catalysts and ligands. Finally, this compound could be used to explore the biochemical and physiological effects of the compound.
Synthesemethoden
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate can be synthesized in several different ways. One method involves the reaction of tert-butyl chloroformate and morpholine. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium chloride. The reaction produces the desired product, this compound, as well as a byproduct, tert-butyl alcohol. Another method involves the reaction of phenyl acetone and morpholine. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium chloride. The reaction produces the desired product, this compound, as well as a byproduct, tert-butyl alcohol.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQATZZCCITQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)


![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)

